molecular formula C28H28N4O3 B2704094 N-ethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide CAS No. 955453-78-8

N-ethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide

Cat. No.: B2704094
CAS No.: 955453-78-8
M. Wt: 468.557
InChI Key: DAPKLYUPVREYRH-UHFFFAOYSA-N
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Description

N-ethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzodiazole ring, a pyrrolidinone moiety, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide typically involves multiple steps. One common approach is to start with the preparation of the benzodiazole ring, followed by the introduction of the pyrrolidinone moiety and the methoxyphenyl group. The final step involves the ethylation of the nitrogen atom.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.

Scientific Research Applications

N-ethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-ethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl] phenyl} acetamide
  • 5-(4-methoxyphenyl)-1H-indoles
  • 5-(4-methoxyphenyl)-1H-imidazoles

Uniqueness

N-ethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-ethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes an ethyl group, a pyrrolidinone moiety, and a benzodiazole ring, suggests various biological activities. This article reviews the compound's biological activity, focusing on its interactions with biological macromolecules and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N4O4C_{23}H_{24}N_{4}O_{4}, with a molecular weight of approximately 420.5 g/mol. The structural features include:

FeatureDescription
Molecular Formula C23H24N4O4C_{23}H_{24}N_{4}O_{4}
Molecular Weight 420.5 g/mol
Functional Groups Ethyl, Methoxy, Benzodiazole, Pyrrolidinone

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor through competitive inhibition mechanisms. It can modulate enzyme activities by binding to active sites or allosteric sites on proteins, which may lead to altered enzymatic functions.
  • Receptor Modulation : The presence of the benzodiazole moiety allows for interactions with neurotransmitter receptors, particularly those involved in pain and inflammation pathways.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Anticancer Activity

Preliminary studies have explored the compound's anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

Several studies have evaluated the effectiveness of N-ethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzodiazol-1-yl}-N-phenylacetamide in various biological contexts:

Study ReferenceFindings
Demonstrated competitive inhibition of specific enzymes involved in inflammation.
Showed promising results in reducing tumor growth in xenograft models.
Identified as a potential lead compound for further development against viral proteases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of N-ethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzodiazol-1-yl}-N-phenylacetamide is crucial for its therapeutic application:

Pharmacokinetics

The compound demonstrates favorable absorption characteristics with moderate bioavailability. Its distribution across tissues suggests potential central nervous system penetration due to its lipophilic nature.

Toxicological Profile

Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity levels. However, further studies are required to establish a comprehensive safety profile.

Properties

IUPAC Name

N-ethyl-2-[2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3/c1-3-30(21-9-5-4-6-10-21)27(34)19-32-25-12-8-7-11-24(25)29-28(32)20-17-26(33)31(18-20)22-13-15-23(35-2)16-14-22/h4-16,20H,3,17-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPKLYUPVREYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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